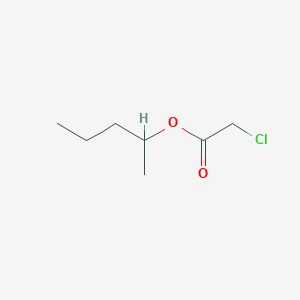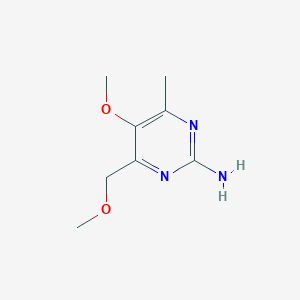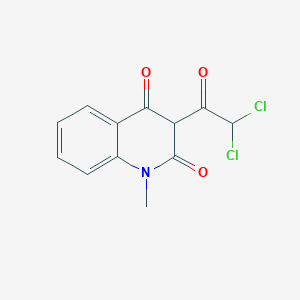
Ethyl 3-(trichlorogermyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(trichlorogermyl)butanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is unique due to the presence of a trichlorogermyl group, which contains germanium, a metalloid element. The incorporation of germanium into organic compounds can impart unique chemical and physical properties, making them of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(trichlorogermyl)butanoate can be synthesized through the esterification of 3-(trichlorogermyl)butanoic acid with ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction scheme is as follows:
3-(trichlorogermyl)butanoic acid+ethanolH2SO4Ethyl 3-(trichlorogermyl)butanoate+water
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the esterification process. Additionally, the use of catalysts and solvents can be tailored to enhance the efficiency and selectivity of the reaction.
化学反応の分析
Types of Reactions
Ethyl 3-(trichlorogermyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-(trichlorogermyl)butanoic acid and ethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The trichlorogermyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-(trichlorogermyl)butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(trichlorogermyl)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of germanium-containing organic compounds, which are studied for their unique electronic and optical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to the unique properties imparted by the germanium atom.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices, due to the presence of germanium.
作用機序
The mechanism of action of ethyl 3-(trichlorogermyl)butanoate depends on the specific application and the target molecule. In general, the presence of the trichlorogermyl group can enhance the compound’s reactivity and interaction with biological molecules. The germanium atom can participate in coordination chemistry, forming complexes with various biomolecules and potentially altering their function.
類似化合物との比較
Ethyl 3-(trichlorogermyl)butanoate can be compared with other esters and germanium-containing compounds:
Ethyl butanoate: A simple ester without the germanium atom, commonly used as a flavoring agent.
Ethyl 3-(trimethylsilyl)butanoate: A similar compound where the trichlorogermyl group is replaced by a trimethylsilyl group, used in organic synthesis.
Germanium dioxide: An inorganic compound containing germanium, used in the production of optical fibers and semiconductors.
The uniqueness of this compound lies in the combination of the ester functional group and the trichlorogermyl group, which imparts distinct chemical and physical properties that are not observed in simpler esters or other germanium-containing compounds.
特性
CAS番号 |
95681-70-2 |
|---|---|
分子式 |
C6H11Cl3GeO2 |
分子量 |
294.1 g/mol |
IUPAC名 |
ethyl 3-trichlorogermylbutanoate |
InChI |
InChI=1S/C6H11Cl3GeO2/c1-3-12-6(11)4-5(2)10(7,8)9/h5H,3-4H2,1-2H3 |
InChIキー |
FEYBEZVKFIQNEE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C)[Ge](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)
![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)

![2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane](/img/structure/B14352849.png)

![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)
![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)

![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)


![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)
